molecular formula C17H14Cl2N4O2 B2817199 N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-13-5

N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2817199
CAS No.: 878734-13-5
M. Wt: 377.23
InChI Key: YMDQYIQEGNFWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group, a 4-methoxyphenyl ring at position 1, and a 2,4-dichlorophenyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c1-10-16(17(24)20-15-8-3-11(18)9-14(15)19)21-22-23(10)12-4-6-13(25-2)7-5-12/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDQYIQEGNFWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Substitution Reactions: The triazole ring is then substituted with the 2,4-dichlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various 1,2,3-triazole derivatives. N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.

  • Selectivity and Potency : The compound demonstrated significant selectivity towards COX-2 inhibition with an IC50 value of approximately 20.5 µM, outperforming traditional non-steroidal anti-inflammatory drugs like indomethacin in certain assays . This selectivity suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.
  • Mechanism of Action : The mechanism involves the suppression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential utility in treating chronic inflammatory conditions .

Anticancer Properties

The anticancer potential of this compound has also been explored extensively.

  • In Vitro Studies : In vitro assays have shown that this compound exhibits moderate activity against various cancer cell lines including melanoma and colon cancer cells . The presence of the methoxy group enhances its cytotoxicity by improving solubility and bioavailability.
  • Mechanistic Insights : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival . For instance, it has been noted that structural modifications can lead to improved antiproliferative activity against specific cancer types.

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of triazole derivatives, this compound was found to significantly reduce edema in animal models when administered prior to inflammation-inducing agents. This effect was linked to reduced levels of inflammatory mediators in serum samples .

Case Study: Anticancer Activity

Another research initiative focused on assessing the anticancer efficacy of this compound against human cancer cell lines. Results indicated that it could inhibit cell growth by inducing apoptosis through caspase activation pathways. Notably, it showed enhanced activity when combined with other chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by targeting essential enzymes involved in their metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the 1,2,3-triazole-carboxamide family, which is distinguished from 1,2,4-triazole analogs (e.g., ) by the positioning of nitrogen atoms. This regioisomerism influences electronic properties, solubility, and binding affinities. For instance, 1,2,4-triazole derivatives often exhibit distinct metabolic stability compared to 1,2,3-triazoles .

Substituent Effects on Bioactivity

Aryl Substituents
  • Halogenated Aryl Groups :

    • The 2,4-dichlorophenyl group in the target compound is structurally similar to pyrazole derivatives in , where halogenated aryl groups (e.g., 2,4-dichlorophenylmethyl in Compound 9) enhance antibacterial activity against Bacillus subtilis (MIC = 1 µg/mL) .
    • Substitution with 3,4-dichlorophenyl () or 4-fluorophenyl () alters lipophilicity and membrane penetration, impacting potency.
  • Methoxy/Aryl Ether Groups :

    • The 4-methoxyphenyl group in the target compound contrasts with the 4-ethoxyphenyl group in . Methoxy groups generally improve metabolic stability by reducing oxidative degradation compared to bulkier alkoxy substituents .
Carboxamide vs. Sulfonamide Linkages

However, carboxamides like the target compound often demonstrate better oral bioavailability due to reduced polarity .

Key Research Findings and Data Tables

Table 1: Structural and Bioactivity Comparison of Selected Triazole/Pyrazole Analogs

Compound Name Core Structure Key Substituents Bioactivity (MIC, µg/mL) Reference
Target Compound 1,2,3-Triazole N-(2,4-dichlorophenyl), 1-(4-methoxyphenyl) N/A -
Compound 9 () Pyrazole 1-[(2,4-DCP)methyl], N-(4-MeO-sulfonyl) 1 (B. subtilis)
N-(4-Ethoxyphenyl)-... () 1,2,3-Triazole 1-(2-MeO-phenyl), N-(4-EtO-phenyl) N/A
1-[(3,4-DCP)methyl]-... () 1,2,3-Triazole 1-(3,4-DCP-methyl) N/A
1-[2,4-DCP-5-(iPrO)]-... () 1,2,4-Triazole 2,4-DCP, isopropoxy N/A

Abbreviations : DCP = dichlorophenyl; MeO = methoxy; EtO = ethoxy; iPrO = isopropoxy.

Table 2: Impact of Substituent Position on Activity

Substituent Position Example Compound Key Property
2,4-Dichlorophenyl Target Compound Enhanced lipophilicity, antimicrobial potential
4-Methoxyphenyl Target Compound Improved metabolic stability
3,4-Dichlorophenyl Altered binding affinity
1,2,4-Triazole Core Distinct pharmacokinetics vs. 1,2,3-triazole

Biological Activity

N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article will explore its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes or the formation of triazoles via cycloaddition reactions. For this specific compound, methods often include the following general steps:

  • Formation of the Triazole Ring : This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
  • Substitution Reactions : The introduction of the dichlorophenyl and methoxyphenyl groups can be performed using nucleophilic substitutions or coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to this compound have shown promising results against different cancer cell lines:

  • MCF-7 (Breast Cancer) : Significant antiproliferative activity was observed with IC50 values in the low micromolar range.
  • HCT-116 (Colon Cancer) : Similar trends were noted with effective inhibition rates.

Table 1 summarizes the IC50 values for related compounds:

CompoundCell LineIC50 (µM)
Compound AMCF-71.1
Compound BHCT-1162.6
N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-triazoleVariousTBD

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis and repair. Inhibition leads to decreased proliferation of cancer cells.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.

Antimicrobial Activity

In addition to anticancer properties, some triazole derivatives exhibit antimicrobial effects. Studies have demonstrated that certain compounds possess activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Table 2 provides an overview of antimicrobial efficacy:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound CE. coli16 µg/mL
Compound DS. aureus8 µg/mL

Structure-Activity Relationship (SAR)

The presence of specific functional groups in triazole derivatives significantly influences their biological activity:

  • Chlorine Substituents : The 2,4-dichlorophenyl group enhances lipophilicity and may improve receptor binding.
  • Methoxy Group : The 4-methoxyphenyl moiety contributes to increased electron density on the aromatic ring, potentially enhancing interactions with biological targets.

Case Studies and Research Findings

A recent study evaluated a series of triazole derivatives for their anticancer activities against lung cancer cell lines. Among these, one compound demonstrated an IC50 value of 6.06 μM and induced significant apoptosis through ROS generation and activation of autophagy markers such as LC3.

Notable Findings:

  • Cell Apoptosis : Enhanced apoptosis was confirmed through Western blot analysis showing increased γ-H2AX levels.
  • ROS Production : Elevated ROS levels were correlated with reduced cell viability.

Q & A

Q. What are the standard synthetic routes for N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Carboxamide Coupling : Amide bond formation between the triazole-carboxylic acid intermediate and the 2,4-dichloroaniline derivative using coupling agents like EDCI or HATU in DMF .

Purification : Column chromatography with solvents such as ethyl acetate/hexane (3:7) and recrystallization from ethanol .

  • Key Optimization Factors :
StepCritical Parameters
CycloadditionTemperature (60–80°C), catalyst loading (5–10 mol% CuI)
CouplingSolvent polarity, reaction time (12–24 hrs)
PurificationSolvent gradient adjustments to improve yield (>75%)

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 433.05) .
  • X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC ≤ 8 µg/mL) and Candida albicans .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values < 10 µM in HeLa cells) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms (e.g., CYP3A4 inhibition at 50% by 5 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

  • Methodological Answer :
  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density and target binding .
  • Bioisosteric Replacement : Substitute the triazole with a thiadiazole ring to assess impact on metabolic stability .
  • Data-Driven SAR :
ModificationObserved Effect
2,4-Dichlorophenyl → 4-FluorophenylReduced cytotoxicity (IC₅₀ > 20 µM)
Methoxy → EthoxyImproved solubility (logP reduction by 0.5)

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate antimicrobial results using time-kill kinetics alongside MIC assays to confirm static vs. bactericidal effects .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may explain discrepancies (e.g., hydroxylation increasing potency) .
  • Target Engagement Studies : Surface plasmon resonance (SPR) to measure direct binding affinities (e.g., KD < 1 µM for kinase targets) .

Q. How can computational methods predict pharmacokinetic properties and guide experimental design?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability (%F > 50%), blood-brain barrier penetration (logBB < 0.3), and CYP inhibition .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR kinase) to identify key binding residues (e.g., Lys721 hydrogen bonding) .
  • Data Integration :
PropertyPredicted ValueExperimental Validation
logP3.23.5 (HPLC)
Solubility (µg/mL)12.510.8 (UV-Vis)

Q. What in vivo models are suitable for evaluating therapeutic potential, and how are dosing regimens optimized?

  • Methodological Answer :
  • Murine Models : Xenograft studies in BALB/c mice (20 mg/kg, oral) to assess tumor growth inhibition (>60% reduction) .
  • Pharmacokinetic Profiling : Serial blood sampling for AUC calculations (e.g., AUC₀–24 = 450 µg·h/mL) .
  • Toxicity Screening : Histopathology and serum biochemistry (ALT/AST levels) to detect hepatotoxicity .

Specialized Methodological Considerations

Q. How do reaction solvents influence the stability of intermediates during synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize carboxamide intermediates but may hydrolyze under acidic conditions. Use anhydrous DCM for acid-sensitive steps .

Q. What crystallographic techniques elucidate polymorphism in this compound?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to predict stability of polymorphs .
  • DSC/TGA : Differential scanning calorimetry (DSC) to identify melting points and thermal degradation profiles .

Q. How is metabolic stability assessed in hepatic microsomes, and what structural modifications improve half-life?

  • Methodological Answer :
  • Microsomal Incubations : Monitor parent compound depletion (t₁/₂ < 30 min suggests rapid metabolism) .
  • Structural Tweaks : Fluorination at the phenyl ring or methyl group substitution reduces CYP-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.